

An In-depth Technical Guide to Methyl 4-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-methyl-5-nitrobenzoic acid

Cat. No.: B1344122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C₈H₆FNO₄ corresponds to several isomers, with this technical guide focusing on methyl 4-fluoro-3-nitrobenzoate. This compound is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its versatile reactivity, stemming from the presence of a fluorine atom, a nitro group, and a methyl ester on the aromatic ring, makes it a valuable building block in organic synthesis.^[1] This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications. Due to a lack of specific publicly available data on the biological activity and mechanism of action of methyl 4-fluoro-3-nitrobenzoate, this guide will focus on its well-documented chemical aspects.

Chemical Identity and Properties

Methyl 4-fluoro-3-nitrobenzoate is an aromatic compound with the IUPAC name methyl 4-fluoro-3-nitrobenzoate.^[3] It is also known by synonyms such as 4-fluoro-3-nitrobenzoic acid methyl ester.^[4]

Table 1: Chemical and Physical Properties of Methyl 4-fluoro-3-nitrobenzoate

Property	Value	Source(s)
IUPAC Name	methyl 4-fluoro-3-nitrobenzoate	[3]
Molecular Formula	C8H6FNO4	[5]
Molecular Weight	199.14 g/mol	[5]
CAS Number	329-59-9	[3]
Appearance	White to yellow to green powder/crystal	
Melting Point	56-59 °C	[4]
Boiling Point	299 °C	[4]
Solubility	Soluble in ethanol, ether, and methanol. Insoluble in water.	[4][6][7]
InChI Key	CNJJSTPBUHAEFH-UHFFFAOYSA-N	[8]

Synthesis of Methyl 4-fluoro-3-nitrobenzoate

The synthesis of methyl 4-fluoro-3-nitrobenzoate is typically achieved through the esterification of 4-fluoro-3-nitrobenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on a standard Fischer esterification reaction.

Materials:

- 4-Fluoro-3-nitrobenzoic acid (5.55 g)[8]
- Methanol (50 ml)[8]
- Concentrated sulfuric acid (6.4 ml)[8]
- Crushed ice[8]

- Distilled water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

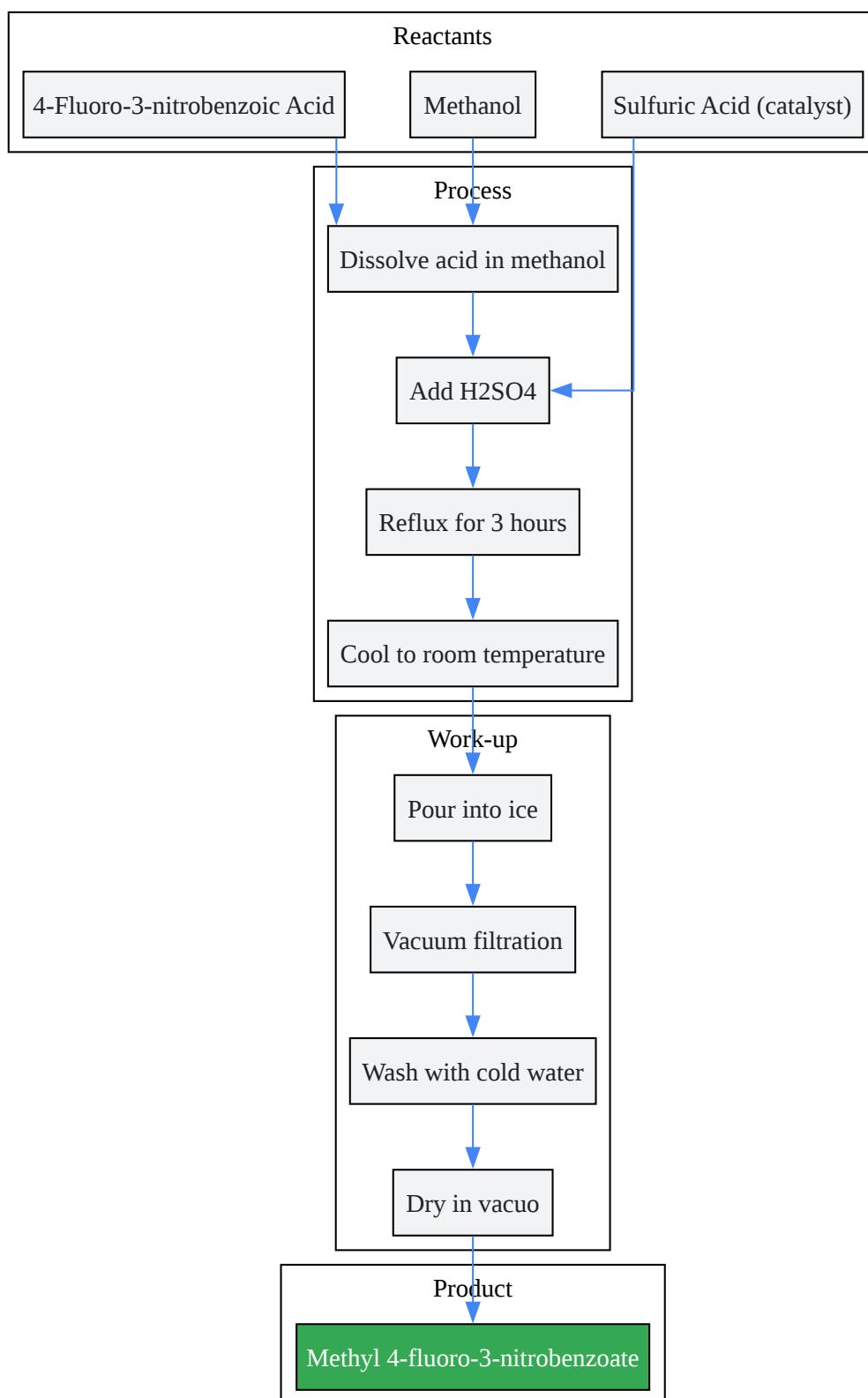
- In a round-bottom flask, dissolve 5.55 g of 4-fluoro-3-nitrobenzoic acid in 50 ml of methanol.
[\[8\]](#)
- Carefully add 6.4 ml of concentrated sulfuric acid to the solution.
- Attach a reflux condenser and heat the mixture to reflux for 3 hours using a heating mantle.
[\[8\]](#)
- After 3 hours, cool the reaction mixture to room temperature.
[\[8\]](#)
- Pour the cooled mixture onto crushed ice.
[\[8\]](#)
- Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
[\[8\]](#)
- Wash the solid with cold distilled water to remove any remaining acid.
- Dry the product in vacuo to obtain methyl 4-fluoro-3-nitrobenzoate.
[\[8\]](#) A yield of approximately 5.40 g (90%) can be expected.
[\[8\]](#)

Applications in Organic Synthesis

Methyl 4-fluoro-3-nitrobenzoate is a versatile intermediate due to its three reactive sites: the methyl ester, the nitro group, and the fluorine atom.
[\[1\]](#)

- Reduction of the Nitro Group: The nitro group can be reduced to an amine, which opens pathways to the formation of amides and ureas.[1]
- Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters or reduced to an alcohol.[1]
- Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles under specific reaction conditions.[1]

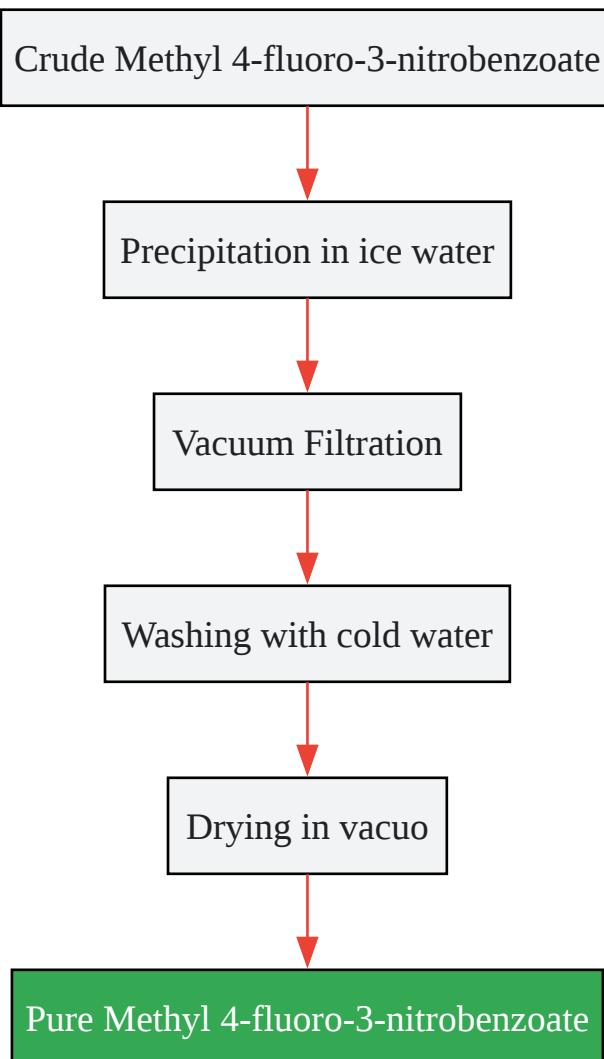
One notable application is its use in the preparation of compounds like dimethyl 3-nitro-3',4-oxydibenzoate through reaction with 3-hydroxy-benzoic acid methyl ester, demonstrating its utility in forming ether linkages common in active pharmaceutical ingredients (APIs).[1][6]


Biological Activity

As of the date of this publication, there is no specific, publicly available data detailing the biological activity, mechanism of action, or associated signaling pathways of methyl 4-fluoro-3-nitrobenzoate.

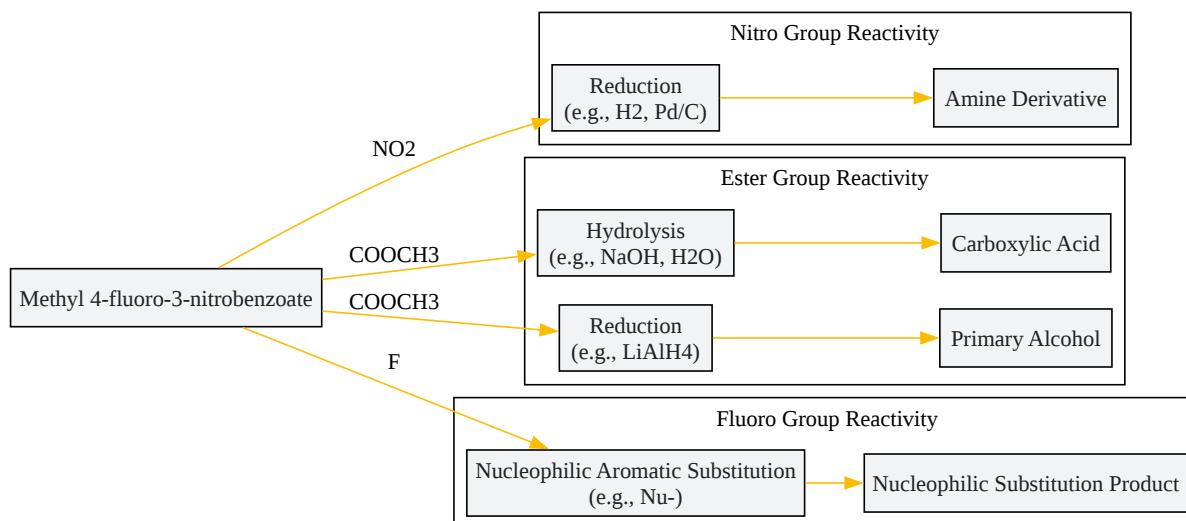
However, the broader class of nitroaromatic compounds is known for a range of biological effects.[9] The nitro group is a strong electron-withdrawing group that can be metabolically reduced in biological systems to form reactive intermediates, which can lead to both therapeutic effects and toxicity.[10] Nitroaromatic compounds have been investigated for their antimicrobial and anticancer properties.[9][11][12] It is important to note that these general properties of the class cannot be directly attributed to methyl 4-fluoro-3-nitrobenzoate without specific experimental evidence.

Visualizations


Diagram 1: Synthesis Workflow of Methyl 4-fluoro-3-nitrobenzoate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for methyl 4-fluoro-3-nitrobenzoate.


Diagram 2: Purification Workflow

[Click to download full resolution via product page](#)

Caption: Purification workflow for the synthesized product.

Diagram 3: General Reactivity of Functional Groups

[Click to download full resolution via product page](#)

Caption: General reactivity of methyl 4-fluoro-3-nitrobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 4. 329-59-9 CAS MSDS (Methyl 4-fluoro-3-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]
- 7. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 9. Nitroaromatic compounds: Significance and symbolism [wisdomlib.org]
- 10. svedbergopen.com [svedbergopen.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-fluoro-3-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344122#iupac-name-for-c8h6fno4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com